molecular formula C22H23N3O2 B2755445 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034549-71-6

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2755445
CAS No.: 2034549-71-6
M. Wt: 361.445
InChI Key: JJKZVUKINAQHTL-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide (CAS 2034549-71-6) is a chemical compound with the molecular formula C₂₂H₂₃N₃O₂ and a molecular weight of 361.44 g/mol . This benzamide derivative features a complex structure that incorporates pyridine, tetrahydropyran (oxan), and pyrrole rings, suggesting potential for diverse biological interactions and making it a valuable scaffold in medicinal chemistry research . While the specific biological data for this exact compound is limited in the public domain, its molecular architecture shares key characteristics with other pharmacologically active molecules. Research on analogous compounds containing both pyridine and pyrrole motifs has shown promising activity in inhibiting key enzyme targets like human carbonic anhydrase (hCA) isoforms, which are important in oncology for their role in tumor progression and chemoresistance . Furthermore, structurally related pyrrole-pyridine hybrids are investigated for their potential to modulate various signaling pathways, including the Wnt/β-catenin pathway, and to overcome P-glycoprotein-mediated multidrug resistance in cancer cells . The presence of the benzamide group is a common feature in many kinase inhibitors, underscoring the compound's utility as a core structure in developing novel therapeutic agents . This product is intended for research purposes as a building block or intermediate in organic synthesis and for in vitro biological screening in drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(18-5-7-20(8-6-18)25-12-1-2-13-25)24-21(17-9-14-27-15-10-17)19-4-3-11-23-16-19/h1-8,11-13,16-17,21H,9-10,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKZVUKINAQHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxane and pyridine intermediates, followed by their coupling with the pyrrole and benzamide moieties. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and inferred pharmacological implications.

Structural and Functional Group Analysis

Benzamide Derivatives with Thiazole Cores ( ) Examples: 4d, 4e, 4g, 4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide). Key Differences:

  • Core Structure : These compounds incorporate a thiazole ring (C3H2N2S) at the amide nitrogen, absent in the target compound.
  • Substituents: The thiazole is substituted with morpholinomethyl, methylpiperazinyl, or dimethylamino groups, which enhance solubility via hydrogen bonding. In contrast, the target compound uses a tetrahydropyran-pyridinylmethyl group, offering distinct steric and electronic effects.

Fluorinated Chromenone-Pyrazolopyrimidine Derivatives ( ) Example: Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide). Key Differences:

  • Core Heterocycles: Example 53 features a pyrazolopyrimidine-chromenone scaffold with fluorinated aromatic systems, absent in the target compound.
  • Bioactivity Clues : Fluorination (common in compounds) typically enhances metabolic stability and lipophilicity. The target compound lacks fluorine, suggesting differences in bioavailability or target selectivity.

Physicochemical and Spectroscopic Properties

  • Molecular Weight :
    • compounds (e.g., 4d: ~451 g/mol) and compounds (e.g., Example 53: 589.1 g/mol) exhibit higher molecular weights than the target compound (estimated ~397 g/mol), due to bulky heterocycles or fluorinated groups.
  • Melting Points :
    • analogs are reported as solids (exact MPs unspecified), while Example 53 melts at 175–178°C . The target compound’s MP is likely influenced by its pyrrole and tetrahydropyran groups, which may reduce crystallinity compared to halogenated analogs.
  • Spectral Data :
    • compounds were validated via ¹H/¹³C NMR and HRMS, with shifts corresponding to thiazole protons (~δ 7.5–8.5 ppm) and morpholine carbons (~δ 50–60 ppm) . The target’s pyrrole substituent would produce distinct aromatic signals (δ 6.5–7.0 ppm), while the oxan-4-yl group may show carbons near δ 25–35 ppm (CH2) and δ 70 ppm (O-linked CH).

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Benzamide 4-(1H-pyrrol-1-yl), N-(oxan-4-yl-pyridinylmethyl) ~397 N/A Pyrrole enhances π-π stacking
4d ( ) Thiazole-benzamide 3,4-Dichloro, morpholinomethyl ~451 Solid (unspecified) Thiazole improves rigidity
Example 53 ( ) Pyrazolopyrimidine 5-Fluoro-chromenone, 2-fluoro-N-isopropyl 589.1 175–178 Fluorine boosts metabolic stability

Q & A

Q. What are the recommended synthetic routes for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate preparation :

  • Pyridine and pyrrole intermediates are synthesized separately. For pyridine derivatives, cyclization reactions (e.g., using 6-cyclopropylpyridin-3-yl or furan-3-yl groups) are common .
  • The benzamide core is prepared via coupling reactions (e.g., acid chlorides with amines) under inert atmospheres .

Coupling steps :

  • Amide bond formation between the benzamide and pyridine-pyrrole intermediates employs reagents like EDCI/HOBt or DCC, with solvents (DMF or THF) and temperatures (0–25°C) critical for minimizing side reactions .

Optimization :

  • Yields (typically 40–65%) depend on catalyst loading (e.g., Pd for cross-couplings) and purification methods (column chromatography, recrystallization) .

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    1H/13C NMR confirms substituent positions (e.g., oxan-4-yl methylene protons at δ 3.5–4.0 ppm; pyrrole protons as singlets near δ 6.8 ppm) .
  • X-ray Crystallography :
    Resolves spatial arrangements of the tetrahydropyran (oxan-4-yl) and pyridine rings, identifying dihedral angles critical for binding interactions .
  • High-Resolution Mass Spectrometry (HRMS) :
    Validates the molecular formula (e.g., expected [M+H]+ for C23H24N3O2: 398.1865) .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Enzyme inhibition assays :
    Test against kinases (e.g., tyrosine kinases) using fluorescence polarization or radiometric assays, given structural similarity to imatinib analogs .
  • Cytotoxicity profiling :
    Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are critical .

Advanced Research Questions

Q. How do structural modifications (e.g., oxan-4-yl vs. piperidinyl substituents) affect target binding and pharmacokinetics?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace oxan-4-yl with piperidinyl groups to assess steric/electronic effects on kinase binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets .
    • LogP measurements (HPLC) and metabolic stability assays (e.g., liver microsomes) evaluate lipophilicity and CYP450-mediated degradation .
  • Key Findings :
    Oxan-4-yl enhances metabolic stability compared to piperidinyl due to reduced CYP3A4 affinity .

Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Data reconciliation steps :
    • Assay standardization : Compare protocols for cell line passage numbers, serum concentrations, and incubation times .
    • Solubility controls : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .
    • Orthogonal assays : Validate cytotoxicity with ATP-based luminescence alongside MTT .
  • Case Example :
    Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM) may arise from aggregation artifacts or batch purity differences (>95% purity required via HPLC) .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation studies :
    • pH stability: Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Oxan-4-yl derivatives show stability at pH 7.4 but hydrolyze at pH <3 .
    • Light sensitivity: Conduct accelerated stability testing (ICH guidelines) with UV-Vis spectroscopy .
  • Formulation approaches :
    Encapsulate in PEGylated liposomes to shield hydrolytically labile amide bonds .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Pharmacophore modeling :
    Define essential features (e.g., hydrogen bond acceptors from pyridine, hydrophobic pockets for oxan-4-yl) using Schrödinger Phase .
  • Molecular Dynamics (MD) simulations :
    Simulate binding to off-targets (e.g., EGFR vs. ABL kinases) to identify residues causing cross-reactivity. Modify substituents (e.g., methyl groups) to enhance specificity .

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